molecular formula C23H19NO2S B3479735 5-[(2-ethoxy-1-naphthyl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

5-[(2-ethoxy-1-naphthyl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

Cat. No. B3479735
M. Wt: 373.5 g/mol
InChI Key: JRXJLZKWDOEFAG-STZFKDTASA-N
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Description

5-[(2-ethoxy-1-naphthyl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is a chemical compound that has been synthesized and studied extensively in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for a variety of diseases due to its unique chemical structure and mechanism of action. In

Mechanism of Action

The mechanism of action of 5-[(2-ethoxy-1-naphthyl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(2-ethoxy-1-naphthyl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have shown that the compound can reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(2-ethoxy-1-naphthyl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one in lab experiments is its potent anti-inflammatory and anti-tumor properties. This makes it a promising candidate for the development of new therapeutics for these diseases. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 5-[(2-ethoxy-1-naphthyl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one. One direction is to further elucidate its mechanism of action in order to optimize its use as a therapeutic agent. Another direction is to explore its potential use in combination therapy with other drugs to enhance its efficacy. Additionally, further studies are needed to determine the safety and toxicity of this compound in animal models and humans.
In conclusion, 5-[(2-ethoxy-1-naphthyl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is a promising compound that has shown potential as a therapeutic agent for a variety of diseases. Its unique chemical structure and mechanism of action make it a promising candidate for further study and development. However, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments and clinical trials.

Scientific Research Applications

5-[(2-ethoxy-1-naphthyl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has been tested against a variety of cancer cell lines and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been tested against various bacterial strains and has shown potent antimicrobial activity.

properties

IUPAC Name

(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2S/c1-3-26-20-13-12-16-6-4-5-7-18(16)19(20)14-21-22(25)24-23(27-21)17-10-8-15(2)9-11-17/h4-14H,3H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXJLZKWDOEFAG-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N=C(S3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N=C(S3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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